molecular formula C9H10FNO2 B13551745 2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid

2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid

Cat. No.: B13551745
M. Wt: 183.18 g/mol
InChI Key: NWCCCXPEDFUQCU-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO2 This compound features a phenyl ring substituted with a fluorine atom and a methyl group, along with an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid typically involves the introduction of the amino and carboxyl groups onto the fluorinated phenyl ring. One common method involves the reaction of 2-fluoro-6-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-6-methylbenzoic acid, while reduction could produce 2-fluoro-6-methylbenzyl alcohol .

Scientific Research Applications

2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino acid moiety allows it to participate in biochemical reactions, potentially acting as an enzyme inhibitor or substrate. The fluorine atom can enhance the compound’s binding affinity to certain proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid
  • 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
  • 2-Amino-2-(2-iodo-6-methylphenyl)acetic acid

Uniqueness

2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological activity .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-2-(2-fluoro-6-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

NWCCCXPEDFUQCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(C(=O)O)N

Origin of Product

United States

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